molecular formula C17H15ClFN3O2 B2834459 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034532-02-8

2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2834459
CAS No.: 2034532-02-8
M. Wt: 347.77
InChI Key: APWDQLZKCPVSGO-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is an intriguing organic compound characterized by its unique structure and potential applications across various scientific fields. Structurally, it comprises a substituted benzamide backbone linked to a pyrrolopyridine moiety, conferring unique physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multi-step organic synthesis:

  • Starting Materials: : The process begins with commercially available starting materials, such as chlorofluorobenzene derivatives and pyrrolopyridine precursors.

  • Step-by-Step Synthesis

    • Nucleophilic Substitution: : Introducing the chloro and fluoro groups onto a benzene ring using halogenating agents like phosphorus pentachloride (PCl5) and potassium fluoride (KF).

    • Amide Formation: : Coupling the substituted benzene ring with an appropriate amine derivative to form the benzamide moiety.

    • Linking with Pyrrolopyridine: : This step involves condensation reactions to attach the pyrrolopyridine unit, often under acidic or basic conditions, depending on the reactivity of the intermediates.

Industrial Production Methods

The industrial scale-up of this compound requires efficient optimization of reaction conditions to enhance yield and purity. Common practices include:

  • Catalysis: : Utilizing catalysts to lower activation energy and increase reaction rates.

  • Solvent Selection: : Choosing appropriate solvents to ensure solubility and stability of intermediates.

  • Purification Techniques: : Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Reducing certain moieties under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

  • Substitution: : Halogen atoms can be replaced via nucleophilic substitution reactions with nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2).

  • Substitution Reagents: : Alkoxides, amines.

Major Products Formed

  • Oxidation Products: : Carboxylic acids, aldehydes.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as a precursor for the synthesis of more complex molecules in organic chemistry.

Biology

  • Biochemical Probes: : Investigated for its ability to interact with specific enzymes or receptors, aiding in the study of biological pathways.

Medicine

  • Drug Discovery: : Explored for potential therapeutic effects due to its unique molecular structure.

Industry

  • Material Science: : Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is often investigated in the context of its ability to bind to specific molecular targets such as enzymes or receptors. This binding can lead to the modulation of biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

  • 4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Uniqueness

What sets 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide apart is its specific substitution pattern, which can influence its chemical reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c1-21-7-4-11-5-8-22(17(24)15(11)21)9-6-20-16(23)13-3-2-12(19)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWDQLZKCPVSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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